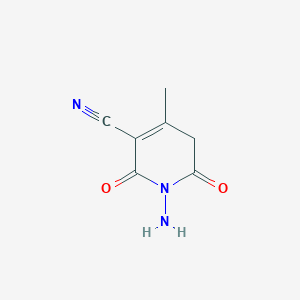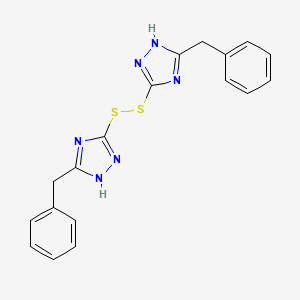
Cyclohexanol, 1,1'-(1,2-phenylene)bis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexanol, 1,1’-(1,2-phenylene)bis- is an organic compound with the molecular formula C18H26O2. This compound is characterized by the presence of two cyclohexanol groups connected via a phenylene bridge. It is a colorless, viscous liquid with a camphor-like odor and is used in various industrial and research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cyclohexanol, 1,1’-(1,2-phenylene)bis- can be synthesized through several methods. One common method involves the reaction of cyclohexanol with a phenylene dihalide under basic conditions. The reaction typically proceeds as follows:
Reactants: Cyclohexanol and 1,2-dihalobenzene.
Catalyst: A base such as sodium hydroxide or potassium hydroxide.
Solvent: An organic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Conditions: The reaction mixture is heated to a temperature of around 100-150°C for several hours.
The product is then purified through distillation or recrystallization to obtain pure Cyclohexanol, 1,1’-(1,2-phenylene)bis-.
Industrial Production Methods
In an industrial setting, the production of Cyclohexanol, 1,1’-(1,2-phenylene)bis- may involve continuous flow reactors to ensure consistent quality and yield. The process parameters such as temperature, pressure, and reactant concentrations are optimized to maximize the efficiency of the reaction.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclohexanol, 1,1’-(1,2-phenylene)bis- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding cyclohexane derivative using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with halogenating agents or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride or phosphorus tribromide for halogenation.
Major Products
Oxidation: Cyclohexanone, 1,1’-(1,2-phenylene)bis- or cyclohexanecarboxylic acid, 1,1’-(1,2-phenylene)bis-.
Reduction: Cyclohexane, 1,1’-(1,2-phenylene)bis-.
Substitution: Cyclohexyl chloride, 1,1’-(1,2-phenylene)bis-.
Wissenschaftliche Forschungsanwendungen
Cyclohexanol, 1,1’-(1,2-phenylene)bis- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and plasticizers.
Wirkmechanismus
The mechanism of action of Cyclohexanol, 1,1’-(1,2-phenylene)bis- involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with various biomolecules, affecting their structure and function. Additionally, the phenylene bridge provides rigidity to the molecule, influencing its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexanol: A simpler analog with a single hydroxyl group attached to a cyclohexane ring.
Phenol: Contains a hydroxyl group attached to a benzene ring.
Cyclohexanone: An oxidized form of cyclohexanol with a ketone functional group.
Uniqueness
Cyclohexanol, 1,1’-(1,2-phenylene)bis- is unique due to the presence of two cyclohexanol groups connected via a phenylene bridge. This structure imparts distinct chemical and physical properties, making it valuable in specific applications where rigidity and multiple functional groups are required.
Eigenschaften
CAS-Nummer |
500206-24-6 |
|---|---|
Molekularformel |
C18H26O2 |
Molekulargewicht |
274.4 g/mol |
IUPAC-Name |
1-[2-(1-hydroxycyclohexyl)phenyl]cyclohexan-1-ol |
InChI |
InChI=1S/C18H26O2/c19-17(11-5-1-6-12-17)15-9-3-4-10-16(15)18(20)13-7-2-8-14-18/h3-4,9-10,19-20H,1-2,5-8,11-14H2 |
InChI-Schlüssel |
WMSCDGRYBMTLMK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)(C2=CC=CC=C2C3(CCCCC3)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


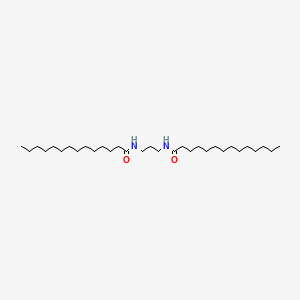
silane](/img/structure/B14246024.png)
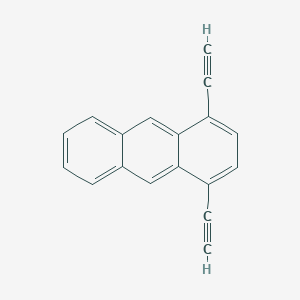
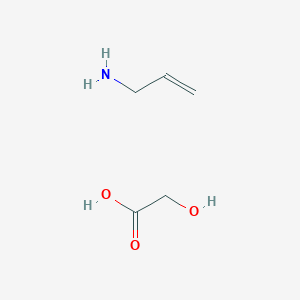
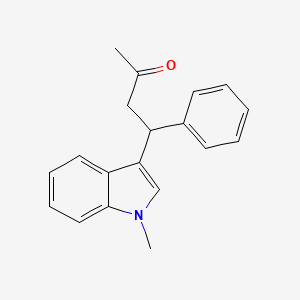
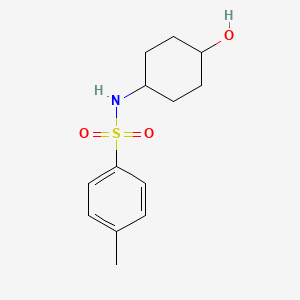
![N-[4-(Piperazine-1-carbonyl)phenyl]piperazine-1-carboxamide](/img/structure/B14246049.png)
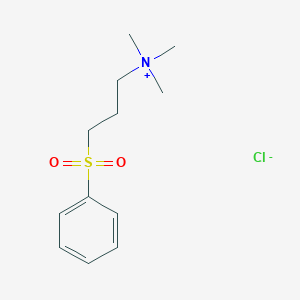
![[Octane-1,8-diyldi(1,3-dioxane-2,5-diyl)]dimethanol](/img/structure/B14246064.png)

![2,2-Bis(chloromethyl)bicyclo[3.2.1]octan-3-one](/img/structure/B14246077.png)
